2,2,2-Trifluoro-N-methylacetimidamide
Description
Significance of Fluorine-Containing Organic Compounds in Chemical Sciences
The introduction of fluorine into organic molecules imparts a range of desirable properties. The high electronegativity of fluorine can modulate the acidity and basicity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, contributing to the thermal and chemical robustness of fluorinated compounds. Furthermore, the trifluoromethyl group can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. These characteristics have led to the widespread use of fluorinated compounds in the development of pharmaceuticals and agrochemicals, where enhanced stability and bioavailability are crucial.
General Overview of Imidamide Functional Group Chemistry
Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They can be considered as the nitrogen analogs of carboxylic acids. The chemistry of amidines is rich and varied; they can act as strong bases, nucleophiles, and ligands for metal catalysts. The delocalization of the lone pair of electrons on the sp2-hybridized nitrogen atom across the N-C-N system results in a planar geometry and contributes to their high basicity.
The synthesis of amidines can be achieved through several methods, with the Pinner reaction being a classic approach. The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, which can then be treated with an amine to yield the corresponding amidine drugfuture.comwikipedia.orgjk-sci.comnih.gov. Other synthetic routes include the reaction of amides with aminating agents and the addition of organometallic reagents to carbodiimides.
Unique Electronic and Steric Influences of the Trifluoromethyl Group on Amidine Systems
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. When appended to the carbon atom of an amidine, as in 2,2,2-Trifluoro-N-methylacetimidamide, the CF3 group is expected to significantly decrease the basicity of the amidine functionality. This is a consequence of the inductive effect, where the electron density is pulled away from the nitrogen atoms, making their lone pairs less available for protonation.
Sterically, the trifluoromethyl group is larger than a hydrogen atom but is considered to be of a similar size to a methyl group. However, its rotational barrier is low, and its shape is often described as a cone. This steric profile can influence the reactivity of the amidine by shielding the functional group from attack by bulky reagents nih.gov. The interplay of these electronic and steric effects can be harnessed to fine-tune the reactivity and properties of trifluoromethyl-substituted amidines for specific applications.
Contextualization of this compound in Advanced Synthetic Methodologies
While specific applications of this compound in advanced synthetic methodologies are not extensively documented in publicly available literature, the unique properties of trifluoromethylated building blocks suggest its potential utility. Trifluoroacetimidoyl halides, which are closely related precursors, are versatile intermediates in the synthesis of various trifluoromethyl-containing heterocycles. These heterocycles are important scaffolds in medicinal chemistry and materials science.
For instance, N-substituted trifluoroacetimidoyl chlorides can undergo cyclization reactions to form quinazolines, benzodiazepines, and other heterocyclic systems. It is plausible that this compound could serve as a precursor to such reactive intermediates or participate directly in cycloaddition and other bond-forming reactions to generate complex fluorinated molecules nih.gov. The hydroamidation of alkenes with trifluoroacetamides has also been explored, suggesting that related trifluoroacetimidamides could potentially undergo similar transformations georgiasouthern.edugeorgiasouthern.edu.
Historical Development and Evolution of Research on Fluorinated Amidines and Acetamides
The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1862. The field gained significant momentum in the 20th century with the discovery of the utility of chlorofluorocarbons (CFCs) as refrigerants and the development of new fluorinating agents. The introduction of aromatic compounds with fluorinated side chains was first reported by Swarts in 1898 nih.gov.
Research into fluorinated amidines is a more recent development within the broader field of organofluorine chemistry. The synthesis of these compounds has been driven by the increasing demand for novel fluorinated building blocks in drug discovery and materials science. Early methods for the synthesis of fluorinated amines and their derivatives often relied on harsh reagents and conditions acs.orgnih.govresearchgate.net. More recently, milder and more efficient methods have been developed, including the use of advanced fluorinating agents and catalytic approaches.
The study of trifluoroacetamides as precursors to other functional groups has also been an active area of research. For example, methods for the deprotection of trifluoroacetyl-protected amines and the conversion of trifluoroacetamides to other functional groups have been developed organic-chemistry.org. The development of synthetic routes to N-substituted trifluoroacetamides has provided access to a wide range of building blocks for the synthesis of more complex fluorinated molecules orgsyn.orggoogle.comsemanticscholar.orgacs.orgresearchgate.net.
Data on Related Compounds
Due to the limited availability of specific experimental data for this compound in the surveyed literature, the following tables present data for closely related and precursor compounds to provide context for its potential properties and synthesis.
Table 1: Physical Properties of N-methyl-2,2,2-trifluoroacetamide
| Property | Value |
| Molecular Formula | C3H4F3NO |
| Molecular Weight | 127.07 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 48-51 °C |
| Boiling Point | 155-157 °C |
This data is for the corresponding acetamide (B32628), a likely precursor to the target imidamide.
Table 2: Synthetic Precursors and Related Reagents
| Compound Name | Structure | Key Application/Reaction |
| N-methyl-2,2,2-trifluoroacetamide | CF3C(O)NHCH3 | Precursor for the synthesis of N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) and potentially this compound. |
| Trifluoroacetic anhydride (B1165640) | (CF3CO)2O | A common reagent for the trifluoroacetylation of amines and alcohols. |
| N-phenyltrifluoroacetimidoyl chloride | CF3C(Cl)=NPh | A versatile intermediate for the synthesis of trifluoromethyl-containing heterocycles. |
| Pinner Reaction | Nitrile + Alcohol + Acid | A classic method for the synthesis of imidates, which can be converted to amidines. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N'-methylethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2/c1-8-2(7)3(4,5)6/h1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMQLLYCGOKUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2,2,2 Trifluoro N Methylacetimidamide
Fundamental Reactivity Patterns of the Imidamide Moiety
The imidamide functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is the central feature of 2,2,2-Trifluoro-N-methylacetimidamide. Its reactivity is governed by the electronic properties of the C=N double bond and the potential for tautomeric equilibria.
The carbon-nitrogen double bond (imine) in the imidamide group is inherently polarized due to the greater electronegativity of nitrogen compared to carbon. This polarization renders the imine carbon electrophilic and the nitrogen atom nucleophilic. libretexts.org However, the presence of the trifluoromethyl (CF₃) group dramatically amplifies this effect.
The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This strong inductive effect (-I effect) withdraws electron density from the imine carbon, significantly increasing its electrophilicity. psu.edu Consequently, the imine carbon in this compound is highly susceptible to attack by a wide range of nucleophiles. This enhanced reactivity often allows addition reactions to proceed under mild conditions, sometimes without the need for Lewis acid catalysts that are typically required for less activated imines. psu.edu Conversely, the electron-withdrawing nature of the CF₃ group diminishes the electron density on the nitrogen atoms, thereby reducing their basicity and nucleophilicity compared to non-fluorinated analogues.
Table 1: Comparison of Electrophilic and Nucleophilic Centers
| Functional Group | Key Atom | Electronic Character | Influence of CF₃ Group |
|---|---|---|---|
| Imine Carbon | C | Electrophilic | Strongly Enhanced |
| Imine Nitrogen | N | Nucleophilic / Basic | Reduced |
Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration in understanding the reactivity of the imidamide moiety. This compound can theoretically exist in equilibrium with its enamine tautomer, N-methyl-1-(trifluoromethyl)ethen-1,1-diamine.
While analogous systems like 2-acylaminopyridines exist almost exclusively in the amide form in various solvents, the presence of different tautomers, even in minute concentrations, can provide alternative reaction pathways. psu.edumit.edu In the case of this compound, the imidamide form is expected to be the predominant species under physiological conditions. However, the enamine tautomer, though a minor component, possesses a nucleophilic α-carbon. This "hidden" nucleophilicity could be exploited in reactions with strong electrophiles, leading to C-C bond formation at the carbon adjacent to the CF₃ group. The equilibrium position can be influenced by solvent polarity and the presence of acid or base catalysts. libretexts.org
Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity
The trifluoromethyl group exerts a profound influence not only on the fundamental reactivity but also on the kinetics and selectivity of reactions involving this compound.
The powerful inductive electron withdrawal by the CF₃ group significantly lowers the energy of the transition state for nucleophilic additions to the imine carbon. This activation leads to a marked acceleration of reaction rates. nih.gov Reactions involving trifluoromethyl imines have been observed to proceed much faster than their non-fluorinated alkyl or aryl counterparts. acs.org This kinetic enhancement makes the CF₃-substituted imidamide an attractive substrate for constructing complex molecules efficiently.
Furthermore, the CF₃ group plays a critical role in controlling the stereochemical outcome of reactions. Its considerable steric bulk, combined with its electronic influence, can create a highly biased environment for the approach of incoming reagents. In catalytic asymmetric reactions, this can lead to high levels of diastereoselectivity or enantioselectivity. nih.gov For example, in the reduction of trifluoromethyl ketimines, the CF₃ group can impede catalyst coordination and influence the facial selectivity of hydride attack, which is crucial for achieving high enantiomeric excess. nih.gov
Studies on Reaction Mechanisms with Activated Reagents
The unique electronic profile of this compound makes it a substrate of interest for mechanistic studies with various activated reagents, including silylating agents and N-heterocyclic carbenes.
Silylation is a common derivatization technique used to increase volatility for gas chromatography or to protect reactive functional groups. colostate.edu In this compound, the most probable sites for silylation are the nitrogen atoms. The reaction mechanism involves the nucleophilic attack of a nitrogen lone pair on the electrophilic silicon atom of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylchlorosilane (TMCS). nih.gov
The proposed mechanism proceeds via a nucleophilic substitution at the silicon center. The reaction can be catalyzed by a base, which deprotonates the N-H group (if present in a tautomeric form) or the N-H of the protonated form of the methyl-bearing nitrogen, to form a more potent silylamide anion. Alternatively, a catalyst like TMCS, often included with silylating agents like BSTFA, can activate the substrate. nih.gov Given the reduced basicity of the nitrogen atoms due to the CF₃ group, silylation may require more forcing conditions (e.g., elevated temperature) compared to non-fluorinated amides or imines.
Table 2: Common Silylating Agents and Conditions
| Silylating Agent | Abbreviation | Typical Conditions |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heat (e.g., 70°C), Acetonitrile |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Heat, Acetonitrile/Pyridine |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other agents |
N-Heterocyclic carbenes (NHCs) are potent nucleophilic catalysts that can induce a polarity reversal (umpolung) in aldehydes and imines. rsc.orgnih.gov While direct studies on the reaction of this compound with NHCs are not widely reported, parallels can be drawn from the reactivity of NHCs with other trifluoromethylated electrophiles, such as trifluoromethyl ketones and imines. nih.govacs.org
The proposed interaction begins with the nucleophilic attack of the carbene carbon of the NHC on the highly electrophilic imine carbon of the imidamide. This step would form a zwitterionic intermediate, analogous to the Breslow intermediate formed from aldehydes. nih.gov This intermediate could then undergo several possible reaction pathways. For instance, in the presence of an oxidizing agent, the NHC could mediate the oxidation of the imine functionality to an amide, a transformation that has been demonstrated for other imines. rsc.org Alternatively, the NHC adduct could act as a nucleophile itself, reacting with other electrophiles present in the mixture in a cascade reaction. NHC-catalyzed annulation reactions involving imines and enals demonstrate the carbene's ability to generate complex heterocyclic structures through the manipulation of such reactive intermediates. nih.govresearchgate.net The strong electron-withdrawing CF₃ group would be expected to facilitate the initial nucleophilic attack by the NHC, making this compound a promising substrate for developing novel NHC-catalyzed transformations.
Mechanistic Insights into Cycloaddition and Rearrangement Reactions (Drawing parallels from related trifluoroethyl compounds)
While specific studies on the cycloaddition and rearrangement reactions of this compound are not extensively documented, mechanistic insights can be drawn from the reactivity of related compounds containing the trifluoroacetimidoyl moiety and similar functional groups. The presence of the electron-withdrawing trifluoromethyl (CF₃) group is expected to significantly influence the electronic properties and, consequently, the reactivity of the acetimidamide core.
Cycloaddition Reactions:
The carbon-nitrogen double bond (C=N) of the imidamide functional group can potentially participate in cycloaddition reactions, acting as a dipolarophile. The strong inductive effect of the trifluoromethyl group enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. This electronic feature suggests that this compound could readily engage in [3+2] cycloaddition reactions with various 1,3-dipoles.
For instance, in reactions with azomethine ylides, nitrile oxides, or diazomethanes, the trifluoromethyl group would activate the C=N bond towards a concerted or stepwise cycloaddition pathway. The regioselectivity of such reactions would be governed by both electronic and steric factors, with the trifluoromethyl group directing the orientation of the incoming dipole. Theoretical studies on related fluorinated compounds have shown that the trifluoromethyl group can influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the reaction rate and selectivity.
Rearrangement Reactions:
The trifluoroacetimidoyl functional group is known to be susceptible to rearrangement reactions, particularly those involving nucleophilic attack at the imine carbon followed by migration of a substituent. A relevant parallel can be drawn from the chemistry of trifluoroacetimidoyl halides, which readily react with nucleophiles to form imidates that can subsequently undergo rearrangement.
A plausible rearrangement pathway for a derivative of this compound could involve the formation of an imidate intermediate, which then undergoes an imidate-amide rearrangement. The driving force for such a rearrangement is often the formation of a more thermodynamically stable amide C=O bond from the less stable imidate C=N bond. The migratory aptitude of the groups attached to the nitrogen and oxygen atoms would determine the product distribution. The trifluoromethyl group, due to its strong electron-withdrawing nature, would stabilize the transition state of such a rearrangement.
Another potential rearrangement, though more speculative without a suitable precursor, is a Beckmann-type rearrangement. If the corresponding oxime of a trifluoroacetyl compound were formed, acid-catalyzed rearrangement could occur. In this scenario, the trifluoromethyl group would be expected to influence which group migrates to the nitrogen atom.
The table below summarizes the potential reactivity of this compound in these reaction types, based on parallels with related compounds.
| Reaction Type | Potential Role of this compound | Influence of the Trifluoromethyl Group | Plausible Products |
| [3+2] Cycloaddition | Dipolarophile | Activates the C=N bond towards nucleophilic attack by the 1,3-dipole. | Five-membered heterocyclic rings (e.g., triazolines, isoxazolines). |
| Imidate-Amide Rearrangement | Precursor to a reactive imidate | Stabilizes the transition state and influences migratory aptitude. | N,N'-disubstituted amides. |
| Beckmann-type Rearrangement | Hypothetical precursor (oxime derivative) | Influences the migratory aptitude of adjacent groups. | Substituted amides. |
Acid-Base Properties and Proton Transfer Phenomena in Trifluoroacetimidamides
The acid-base properties of this compound are profoundly influenced by the presence of the trifluoromethyl group. This strongly electron-withdrawing group plays a crucial role in determining the acidity of the N-H protons and the basicity of the nitrogen atoms.
Acidity:
The trifluoromethyl group, through its powerful negative inductive (-I) effect, significantly increases the acidity of the protons attached to the nitrogen atoms compared to non-fluorinated acetimidamides. This effect arises from the stabilization of the resulting conjugate base (an amidinate anion) after deprotonation. The electron density is pulled away from the nitrogen atoms, making the N-H bond more polarized and facilitating the removal of a proton.
To illustrate the acidifying effect of the trifluoromethyl group, the table below compares the pKa values of some common organic compounds with their trifluorinated analogs.
| Compound | pKa | Trifluorinated Analog | pKa |
| Ethanol (B145695) (CH₃CH₂OH) | ~16 | 2,2,2-Trifluoroethanol (CF₃CH₂OH) | 12.4 |
| Acetic Acid (CH₃COOH) | 4.76 | Trifluoroacetic Acid (CF₃COOH) | 0.52 |
| Acetamide (B32628) (CH₃CONH₂) | ~17 | 2,2,2-Trifluoroacetamide (CF₃CONH₂) | ~9.6 |
Basicity and Proton Transfer:
Conversely, the electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the nitrogen atoms in this compound. The lone pairs of electrons on the nitrogen atoms are less available for protonation due to the inductive pull of the CF₃ group. Consequently, the protonated form (the conjugate acid) is destabilized, making the compound a weaker base compared to its non-fluorinated counterpart.
In mechanistic pathways involving proton transfer, such as acid-catalyzed hydrolysis or rearrangements, the rate of protonation will be a key factor. The reduced basicity of the nitrogen atoms in this compound would likely slow down reaction steps that require initial protonation.
Applications of 2,2,2 Trifluoro N Methylacetimidamide in Advanced Organic Synthesis
Employment as a Building Block for the Introduction of Trifluoromethylated Moieties
The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and lipophilicity. 2,2,2-Trifluoro-N-methylacetimidamide serves as a key building block for incorporating a trifluoromethyl group attached to a carbon-nitrogen framework. Its utility often begins with its precursors, trifluoroacetimidoyl halides, which are versatile intermediates synthesized from trifluoroacetic acid. nsf.gov These precursors are readily converted into trifluoroacetamidines.
Once formed, the trifluoroacetamidine (B1306029) moiety can be integrated into various molecular scaffolds. The compound provides a CF3-C(N)-N unit, which is particularly useful for synthesizing heterocyclic systems where the trifluoromethyl group is positioned adjacent to nitrogen atoms, a common motif in pharmaceuticals and agrochemicals. nih.govchemicalbook.com The strong electronegativity of the CF3 group influences the reactivity of the amidine, facilitating its participation in condensation and cyclization reactions. nih.gov
Utility in the Synthesis of Complex Fluorinated Molecules
Beyond simply introducing a CF3 group, this compound is instrumental in constructing larger, more complex fluorinated molecules. Its bifunctional nature, possessing two nitrogen atoms with different nucleophilic characteristics, allows it to react with polyfunctional electrophiles to build intricate ring systems in a single step. nih.gov This capability is exemplified in the synthesis of 2-trifluoromethyl-substituted pyrimidines, where the amidine condenses with β-dicarbonyl compounds to form the heterocyclic core. nih.gov
This strategy has been employed to create a range of complex molecules, including quinolone carboxylic acids and diastereomers of 2-thio-3-aminobutanoic esters, starting from the related trifluoroacetimidoyl chlorides. nsf.gov The ability to generate biologically relevant scaffolds, such as pyrimidines, which are core components of many approved drugs, highlights the compound's significance in medicinal chemistry. rutgers.edu The incorporation of the CF3 group via this building block is a reliable method for accessing novel and potentially potent fluorinated compounds. chemicalbook.comchemicalbook.com
Catalytic and Stoichiometric Applications in Bond-Forming Reactions
The primary application of this compound in bond-forming reactions is as a stoichiometric reagent. In this role, it is consumed during the reaction as it becomes part of the final product, for instance, in condensation reactions with dicarbonyl compounds to form heterocyclic rings. nih.gov
While direct catalytic applications of this compound are not widely documented, the corresponding deprotonated form, a trifluoroacetamidinate, has potential as a ligand in transition-metal catalysis. Amidinates, in general, are known to be effective N,N'-chelating ligands for various metals, including magnesium and palladium, forming stable complexes that can catalyze reactions such as polymerizations and hydroacetylenations. The electronic properties of the trifluoromethyl group would significantly modulate the donor ability of the amidinate ligand, potentially influencing the activity and selectivity of the metallic center. However, its main established utility remains as a stoichiometric partner in organic synthesis.
Role in the Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound is a particularly effective reagent for this purpose. rutgers.edu Its structure is pre-configured to provide two nitrogen atoms and a trifluoromethylated carbon to form a segment of a heterocyclic ring.
Annulation, or ring-forming, reactions are a powerful tool in organic synthesis for building cyclic systems. This compound and its parent amidine are ideal candidates for these reactions. They can react with 1,3-dielectrophiles, such as β-diketones or their equivalents, in a condensation-cyclization sequence to form a new six-membered ring. nih.gov
This process, a type of annulation, involves the sequential formation of two new carbon-nitrogen bonds, with the amidine acting as a dinucleophile. The reaction typically proceeds by initial nucleophilic attack from one of the amidine nitrogens on a carbonyl group, followed by an intramolecular cyclization and dehydration, ultimately yielding a stable aromatic heterocyclic system like a pyrimidine. This method is a direct and efficient way to construct trifluoromethylated heterocycles. nih.gov
A prominent application of trifluoroacetamidine is in the synthesis of 2-trifluoromethyl-pyrimidine derivatives. nih.gov Pyrimidines are a class of nitrogen heterocycles of immense biological importance. rutgers.edu The classical Pinner synthesis, which involves the reaction of an amidine with a β-diketone, has been successfully applied using trifluoroacetamidine to create pyrimidines bearing a CF3 group at the 2-position. nih.gov
For example, the reaction of trifluoroacetamidine with 2,4-pentanedione yields 2-Trifluoromethyl-4,6-dimethylpyrimidine, while reaction with phenylbutanedione-1,3 yields 2-Trifluoromethyl-4-methyl-6-phenylpyrimidine. nih.gov These reactions are typically carried out using a base like sodium ethoxide as a condensing agent. nih.gov The instability of trifluoroacetamidine itself can influence reaction yields, which are often moderate. nih.gov
| Reactant 1 (Amidine) | Reactant 2 (β-Diketone) | Product | Reference |
|---|---|---|---|
| Trifluoroacetamidine | 2,4-Pentanedione | 2-Trifluoromethyl-4,6-dimethylpyrimidine | nih.gov |
| Trifluoroacetamidine | Phenylbutanedione-1,3 | 2-Trifluoromethyl-4-methyl-6-phenylpyrimidine | nih.gov |
While the direct participation of this compound in cycloaddition reactions is not extensively documented, closely related N-2,2,2-trifluoroethyl compounds serve as excellent models for its potential reactivity. Specifically, N-2,2,2-trifluoroethylisatin ketimines have been shown to be versatile 1,3-dipoles in [3+2] cycloaddition reactions. This class of reaction is a powerful method for constructing five-membered rings, including spirocyclic and fused systems.
These trifluoroethyl ketimines react with various dipolarophiles to generate complex, trifluoromethyl-containing spiro[pyrrolidin-3,2′-oxindole] derivatives. The reaction involves the formation of an azomethine ylide from the ketimine, which then adds across an alkene. This strategy provides access to highly functionalized, stereochemically rich spirocyclic scaffolds that are of significant interest in drug discovery.
| 1,3-Dipole Precursor | Dipolarophile | Product Type | Reference |
|---|---|---|---|
| N-2,2,2-Trifluoroethylisatin ketimine | Methyleneindolinones | Trifluoromethyl-containing bispiro indolinone | |
| N-2,2,2-Trifluoroethylisatin ketimine | Maleimides | CF3-containing spiro[pyrrolidin-3,2′-oxindole] derivative | |
| N-2,2,2-Trifluoroethylisatin ketimine | β,γ-Unsaturated α-keto esters | CF3-containing spiro[pyrrolidin-3,2′-oxindole] derivative |
This parallel suggests that trifluoroacetimidamides could potentially be activated to participate in similar cycloaddition pathways, further expanding their utility in constructing complex fluorinated heterocyclic systems.
Function as a Protecting or Activating Agent in Organic Transformations
The trifluoroacetyl (Tfac) group, derived from trifluoroacetamide (B147638), is a valuable tool for the protection of amine functionalities, particularly in the context of peptide synthesis. Its electron-withdrawing nature modulates the reactivity of the protected amine, and its cleavage can be achieved under specific, mild conditions, ensuring orthogonality with other common protecting groups.
The Tfac group has been demonstrated as an effective N-terminal protecting group in solid-phase peptide synthesis (SPPS). google.comgoogle.com It offers an alternative to the widely used Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. google.comgoogle.comnih.govresearchgate.net The use of the Tfac group can improve the atom economy of SPPS. The electron-deficient character of the Tfac group enhances the acidity of the amide proton, which facilitates efficient site-specific methylation of the Tfac nitrogen under Mitsunobu reaction conditions. google.com
Furthermore, the trifluoroacetyl moiety has been successfully employed as a protecting group for the guanidine (B92328) functionality of arginine. nih.gov This protection is crucial during peptide synthesis to prevent unwanted side reactions. The Tfac group is stable to conditions used for Boc and Cbz (Carboxybenzyl) protecting group strategies and can be cleaved under mild basic conditions, making it a valuable orthogonal protecting group. nih.govresearchgate.net
In addition to its role in protection, the trifluoroacetyl group can function as an activating group. For instance, in the deprotection of N-(p-toluenesulfonyl) amides, which can be challenging, initial activation of the nitrogen with a trifluoroacetyl group facilitates the subsequent reductive cleavage of the p-toluenesulfonyl group under mild conditions. organic-chemistry.org
Table 1: Comparison of Tfac with other common amine protecting groups
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
| Trifluoroacetyl | Tfac | Mild base (e.g., NaBH4 in THF/EtOH) | Orthogonal to Boc and Cbz strategies |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Orthogonal to Boc and acid-labile groups |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Orthogonal to Fmoc and base-labile groups |
Precursor for Advanced Fluoroalkylated Synthetic Intermediates
Trifluoroacetamides are valuable precursors for the synthesis of a wide array of advanced fluoroalkylated synthetic intermediates, particularly nitrogen-containing heterocycles. The trifluoromethyl group can significantly influence the biological activity and physicochemical properties of these heterocyclic compounds.
One prominent application is in the synthesis of trifluoromethylated imidazo-fused N-heterocycles. These syntheses can be achieved through a two-step process starting from heterocyclic benzyl (B1604629) halides or tosylates, which are alkylated with trifluoroacetamide, followed by a dehydrative cyclization. This methodology allows for the scalable production of diverse CF3-heterocycles with high yields and purity.
Another key application is the use of trifluoroacetamides in the synthesis of trifluoromethylated ketones, which are versatile intermediates for a variety of trifluoromethylated heterocycles. These reactions often utilize trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like pyridine. The resulting trifluoromethyl acyl ketenes are highly reactive and can undergo various cyclization reactions to produce a range of heterocyclic structures.
The reactivity of the trifluoromethyl group in trifluoroacetamides can be harnessed for various transformations. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent carbonyl group, making it susceptible to nucleophilic attack and a valuable synthon in the construction of complex molecules.
Table 2: Examples of Fluoroalkylated Intermediates Synthesized from Trifluoroacetamide Derivatives
| Precursor | Reaction | Product |
| Heterocyclic benzyl halide and Trifluoroacetamide | Alkylation followed by dehydrative cyclization | Trifluoromethylated imidazo-fused N-heterocycles |
| Carboxylic acids/chlorides and Trifluoroacetic anhydride | Reaction in the presence of pyridine | Trifluoromethyl ketones |
| N-(1-chloro-2,2,2-trifluoro-ethyl)acetamide and Potassium O-ethyl xanthate | Nucleophilic substitution | S-(1-Acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate |
Based on a comprehensive search of publicly available scientific literature and chemical databases, there is insufficient spectroscopic data for the compound "this compound" to generate the requested article. Searches consistently yield results for the related but structurally distinct compound, N-Methyl-2,2,2-trifluoroacetamide, which possesses an amide functional group rather than the specified imidamide (amidine) group.
The structural difference between an amide (-C(=O)NH-) and an imidamide (-C(=NH)NH-) results in significantly different spectroscopic signatures. Therefore, data for the acetamide (B32628) cannot be used to describe the acetimidamide.
Consequently, it is not possible to provide a scientifically accurate and thorough article on the comprehensive nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), infrared (IR) and Raman spectroscopy, or electronic absorption spectroscopy for this compound as specified in the outline.
Advanced Spectroscopic Characterization and Structural Analysis of Trifluoroacetimidamides
X-ray Diffraction Studies of Crystalline Trifluoroacetimidamide Derivatives (Drawing parallels from related acetamides)
The introduction of a trifluoromethyl (-CF3) group into the acetamide (B32628) framework is known to significantly influence the electronic properties and molecular conformation, which in turn dictates the crystal packing arrangement. researchgate.net Studies on various fluorinated organic molecules have demonstrated that fluorine atoms frequently participate in a range of intermolecular interactions, including hydrogen bonds and halogen bonds, which are crucial in the formation of stable crystal lattices. iucr.orgnih.govrsc.org
In the crystal structures of related fluorinated amides, molecules are often linked by N—H⋯O hydrogen bonds, forming chains or more complex supramolecular architectures. nih.govresearchgate.net The presence of the electron-withdrawing trifluoromethyl group can affect the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby modulating the strength and geometry of these hydrogen bonds.
To illustrate the type of data obtained from such studies, the table below presents crystallographic information for a related fluorinated acetamide, 2-chloro-N-(3-fluorophenyl)acetamide. This data provides a tangible example of the unit cell parameters and crystal system that characterize a crystalline solid in this chemical family.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.0441 (2) |
| b (Å) | 18.2374 (7) |
| c (Å) | 8.8653 (3) |
| β (°) | 99.843 (1) |
| Volume (ų) | 803.53 (5) |
| Z | 4 |
Computational and Theoretical Investigations of 2,2,2 Trifluoro N Methylacetimidamide
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive molecular properties.
Geometry optimization calculations aim to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2,2,2-Trifluoro-N-methylacetimidamide, the central C-N-C=N backbone is expected to be largely planar due to the sp² hybridization of the central carbon and the imino nitrogen.
Conformational analysis involves identifying the various stable spatial arrangements of a molecule (conformers) that can be interconverted through bond rotation. For this molecule, key rotations would occur around the C-CF₃ and N-CH₃ single bonds. By analogy with studies on N-methylacetamide, it is expected that multiple stable conformers exist, distinguished by the orientation of the methyl and trifluoromethyl groups. Ab initio calculations on trans-N-methylacetamide have identified four stable conformers resulting from the rotation of the two methyl groups, suggesting that this compound would exhibit similar conformational complexity umich.edu. The energy barriers between these conformers could be calculated to determine their relative populations at different temperatures.
| Parameter | Predicted Value | Comment |
|---|---|---|
| C=N Bond Length | ~1.28 Å | Typical for a carbon-nitrogen double bond in an amidine. |
| C-N (Amine) Bond Length | ~1.35 Å | Shorter than a typical C-N single bond due to resonance. |
| C-CF₃ Bond Length | ~1.52 Å | Typical C-C single bond length, influenced by electronegative fluorine atoms. |
| N-C=N Bond Angle | ~120° | Consistent with sp² hybridization of the central carbon. |
| C=N-H Bond Angle | ~120° | Consistent with sp² hybridization of the imino nitrogen. |
The electronic character of this compound is heavily influenced by its substituent groups. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine, while the methyl (-CH₃) group is weakly electron-donating.
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) uni-muenchen.de. For this compound, the MEP map is predicted to show:
High Electron Density (Red/Yellow): Localized on the sp²-hybridized imino nitrogen, making it the primary site for protonation and hydrogen bond acceptance.
Low Electron Density (Blue): Concentrated around the hydrogen atom of the N-H group, making it the primary site for hydrogen bond donation. The carbon atom of the CF₃ group would also exhibit a significant positive potential.
The strong electron-withdrawing nature of the -CF₃ group reduces the electron density on the amidine system, thereby decreasing the basicity of the imino nitrogen compared to its non-fluorinated analog researchgate.net.
| Atom/Group | Predicted Partial Charge | Reasoning |
|---|---|---|
| Imino Nitrogen (=N) | Negative | Lone pair of electrons; primary nucleophilic and hydrogen bond accepting site. |
| Amine Nitrogen (-NH) | Slightly Negative | Less negative than the imino nitrogen due to bonding with hydrogen and methyl group. |
| Amine Hydrogen (-H) | Positive | Acidic proton; primary hydrogen bond donor site. |
| Fluorine Atoms (-F) | Strongly Negative | High electronegativity. |
| Carbon of CF₃ Group | Strongly Positive | Bonded to three highly electronegative fluorine atoms. |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate chemical reactivity, reaction mechanisms, and transition state structures mdpi.comresearchgate.net. By calculating the energies of reactants, products, and transition states, DFT can map out the potential energy surface of a reaction, providing insights into its feasibility and kinetics rsc.org.
For this compound, DFT could be employed to study various potential reactions:
Protonation/Deprotonation: Calculating the proton affinity of the imino and amino nitrogens would quantitatively confirm the imino nitrogen as the more basic site.
Hydrolysis: The mechanism of hydrolysis, likely involving nucleophilic attack by water at the central carbon, could be elucidated. The activation energy for this process would provide a measure of the compound's stability in aqueous environments.
Cycloaddition Reactions: As amidines can participate in cycloaddition reactions, DFT could model the pathways and predict the regioselectivity and stereoselectivity of such transformations mdpi.com.
A typical DFT study involves locating the transition state structure for a proposed reaction step and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy barrier, which is the primary determinant of the reaction rate.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes and intermolecular interactions, particularly in solution. Extensive MD simulations of N-methylacetamide (NMA) in various solvents serve as an excellent model for predicting the behavior of this compound aip.orgfigshare.com.
Drawing parallels from NMA studies, an MD simulation of this compound in water would likely reveal:
Solvation Structure: Water molecules would form specific, structured solvation shells. Strong hydrogen bonds would be observed between the amidine's N-H group (as a donor) and water oxygens, and between the imino nitrogen (as an acceptor) and water hydrogens.
Hydrophobic Hydration: The nonpolar methyl and trifluoromethyl groups would induce a different type of solvent ordering, characteristic of hydrophobic hydration.
Hydrogen Bond Dynamics: The simulations would quantify the average lifetime of the solute-solvent hydrogen bonds. Studies on NMA show that hydrogen bond dynamics are solvent-dependent, being faster in methanol than in water rsc.org. The presence of the bulky and hydrophobic CF₃ group may influence the stability and lifetime of these interactions compared to NMA. The correlation function of fluctuating frequencies can reveal details about the motions of hydrogen-bonded solvent molecules aip.org.
| System | H-Bond Donor | H-Bond Acceptor | Predicted H-Bond Dynamics |
|---|---|---|---|
| NMA in Water | N-H | C=O | Well-characterized, forms strong H-bonds with defined lifetimes. rsc.org |
| This compound in Water | N-H | C=N | Expected to form strong H-bonds similar to NMA. The bulky CF₃ group may slightly alter the stability and local solvent structure. |
| NMA in Methanol | N-H | C=O | Faster H-bond dynamics and weaker interactions compared to water. rsc.org |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, key predicted vibrational modes would include the N-H stretching frequency, the C=N stretching mode (analogous to the well-studied amide I band in NMA), and several strong C-F stretching modes. The precise frequency of the N-H and C=N stretches would be sensitive to hydrogen bonding, a phenomenon well-documented for NMA where the amide I frequency shifts significantly upon solvation aip.orgnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (¹H, ¹³C, ¹⁵N, ¹⁹F). The ¹⁹F NMR spectrum would be particularly simple, showing a singlet for the three equivalent fluorine atoms. The ¹H NMR would show distinct signals for the N-H and N-CH₃ protons, with their chemical shifts influenced by the solvent and concentration. The ¹⁵N NMR would be able to distinguish between the two nitrogen environments nih.gov.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Comment |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Position is highly sensitive to hydrogen bonding. |
| C-H Stretch (Methyl) | 2850 - 3000 | Characteristic of alkyl groups. |
| C=N Stretch | 1640 - 1690 | Analogous to the amide I band; sensitive to environment and substitution. |
| C-F Stretch | 1100 - 1350 | Expected to be very strong absorptions. |
Investigation of Hydrogen Bonding Networks and Intermolecular Interactions
The amidine functional group is a versatile participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the imino nitrogen's lone pair) nih.govnih.gov. This dual capability allows for the formation of extensive hydrogen-bonding networks. In the solid state, it is highly probable that this compound molecules would form catemeric chains or dimers through intermolecular N-H···N=C hydrogen bonds. This is a common motif in related structures like sulfonamides and other amidines nih.govresearchgate.net.
Beyond classical hydrogen bonds, the presence of the trifluoromethyl group introduces the possibility of other weak intermolecular interactions that can significantly influence molecular packing and physical properties researchgate.net:
C-H···F Interactions: Weak hydrogen bonds may form between the methyl protons and the fluorine atoms of neighboring molecules.
N-H···F Interactions: An intramolecular N-H···F hydrogen bond is possible, although studies suggest such interactions are often weak or even repulsive depending on the geometry nih.gov.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or analysis of the Reduced Density Gradient (RDG) can be used to identify and characterize these weak non-covalent interactions within a simulated molecular cluster or crystal lattice rsc.orgugm.ac.id.
Emerging Research Frontiers and Future Prospects in Trifluoroacetimidamide Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The synthesis of fluorinated compounds has traditionally relied on methods that often involve hazardous reagents and generate significant waste. Modern research is intensely focused on aligning the production of trifluoroacetimidamides with the principles of green chemistry, which advocate for designing chemical processes that minimize environmental impact. pharmacyjournal.org This involves a shift towards the use of greener solvents, the development of one-pot synthesis protocols, and the improvement of atom economy. nih.gov
Key strategies in developing sustainable routes include:
Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents is a primary goal. pharmacyjournal.orgmdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. mdpi.com One-pot and multicomponent reactions are instrumental in achieving this. nih.gov
Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to traditional heating methods. mdpi.com
| scienceApproach | ecoTraditional Method | compostGreen Chemistry Alternative |
|---|---|---|
| Solvents | Hazardous organic solvents | Water, ionic liquids, solvent-free conditions mdpi.com |
| Efficiency | Multi-step synthesis with purification at each stage | One-pot cascade synthesis, multicomponent reactions (MCRs) nih.gov |
| Energy | Conventional heating (prolonged reaction times) | Microwave-assisted or ultrasonic irradiation mdpi.com |
| Waste | Low atom economy, significant byproduct generation | High atom economy, use of recyclable catalysts mdpi.com |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with greater speed, efficiency, and selectivity. For the synthesis of 2,2,2-Trifluoro-N-methylacetimidamide, research is moving beyond stoichiometric reagents towards catalytic systems that can be used in small amounts and recycled. The exploration of novel metal nanomaterials and organocatalysts offers promising avenues for improving existing synthetic methods. mdpi.comresearchgate.net
Recent advancements in catalysis relevant to trifluoroacetimidamide synthesis include:
Lewis Acid Catalysis: Scandium(III) triflate has been shown to be an effective catalyst for the cyclization of certain alkenoic acids and N-protected alkenamides, demonstrating the potential of such catalysts to control reaction selectivity. mdpi.com
Bimetallic Nanocatalysts: Bimetallic systems, such as Pt/Pd nanodendrites, can offer superior catalytic activity and selectivity compared to their single-metal counterparts. mdpi.com These catalysts could be adapted for reactions involved in trifluoroacetimidamide synthesis, such as hydrogenation or coupling steps.
Organocatalysis: Chiral isothioureas have emerged as versatile organocatalysts for various asymmetric transformations. researchgate.net Developing organocatalytic systems for fluorinated compounds could provide enantioselective routes to chiral trifluoroacetimidamide derivatives.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability. researchgate.netvapourtec.com When combined with automation, these systems enable high-throughput synthesis and rapid optimization of reaction conditions. vapourtec.com
The integration of flow chemistry for the synthesis of trifluoroacetimidamides can provide several advantages:
Enhanced Safety: Handling potentially hazardous reagents or intermediates is safer in the small, controlled volumes of a flow reactor. researchgate.net
Scalability: Optimized reaction conditions can be scaled up seamlessly by running the flow system for longer periods, bypassing the challenges of batch scale-up. vapourtec.com
High-Throughput Optimization: Automated flow systems can systematically vary reaction parameters (e.g., temperature, concentration, residence time) to quickly identify the optimal conditions for yield and purity. vapourtec.comsoci.org This is particularly valuable for library synthesis in drug discovery. nih.gov
| settingsFeature | scienceBatch Chemistry | precision_manufacturingFlow Chemistry & Automation |
|---|---|---|
| Process Control | Limited; gradients in temperature and concentration | Precise control over temperature, pressure, and mixing researchgate.net |
| Scalability | Challenging; requires re-optimization | Seamless by extending operation time vapourtec.com |
| Safety | Higher risks with large volumes of hazardous materials | Improved safety with small reactor volumes researchgate.net |
| Throughput | Low; sequential reaction setup | High; parallel synthesis and rapid optimization vapourtec.comnih.gov |
Design of Trifluoroacetimidamide-Based Functional Materials
The incorporation of fluorinated groups into polymers and other materials can impart unique and desirable properties. ontosight.ai this compound can serve as a valuable building block for creating novel functional materials. The high electronegativity and stability of the C-F bond contribute to enhanced thermal stability, chemical resistance, and specific hydrophobic/lipophilic characteristics in the resulting materials. nih.govontosight.ai
Potential applications in materials science include:
Fluorinated Polymers: Integrating the trifluoroacetimidamide moiety into polymer backbones could lead to materials with high thermal stability and resistance to chemical degradation, suitable for specialized coatings or membranes. ontosight.ai
Liquid Crystals: The polar nature of the trifluoroacetimidamide group could be exploited in the design of new liquid crystalline materials with unique dielectric properties.
Functional Surfaces: Surfaces modified with trifluoroacetimidamide-containing compounds could exhibit tailored wettability and low surface energy, useful for creating hydrophobic or self-cleaning materials.
Interdisciplinary Applications in Chemical Biology and Materials Science (e.g., as fluorinated scaffolds)
The trifluoromethyl group is a privileged motif in medicinal chemistry, and its incorporation into molecules often enhances their biological activity and pharmacokinetic profiles. nih.gov Trifluoroacetimidamides serve as versatile fluorinated scaffolds for the design of new therapeutic agents and chemical probes. The introduction of fluorine can modulate pKa, improve membrane permeability, and block metabolic degradation at specific sites. nih.gov
Key interdisciplinary applications include:
Medicinal Chemistry: The trifluoroacetimidamide core can be used as a bioisostere for other chemical groups, helping to fine-tune the properties of a drug candidate. nih.gov Its presence can increase lipophilicity, which may enhance a molecule's ability to cross biological membranes. nih.govelsevierpure.com
Chemical Biology: Fluorinated scaffolds are used to create probes for studying biological systems. For example, the fluorine atom can be used as a reporter for ¹⁹F-NMR studies, allowing for the non-invasive monitoring of molecular interactions.
Agrochemicals: Similar to pharmaceuticals, the introduction of trifluoromethyl groups can enhance the potency and stability of pesticides and herbicides. elsevierpure.com
The continued exploration of these research frontiers will undoubtedly unlock the full potential of this compound and related compounds, paving the way for new discoveries in medicine, materials, and sustainable technology.
Q & A
Q. Table 1: Comparative Reaction Conditions for Trifluoroacetamide Derivatives
| Compound | Solvent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| N-Allyl-2,2-dichloroacetamide | Toluene:Water (8:2) | 80 (reflux) | 78 | |
| 2-(Methylamino)-N-trifluoroethyl | Dichloromethane | 25 (rt) | 85 | |
| 2-((5-Chloro-2-methylphenyl)amino) | Heptane:KCO | 60 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
